1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene
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Overview
Description
1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene is an organic compound featuring a benzene ring substituted with a bromomethyl group and a 1,1-difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of 1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene typically involves large-scale bromination and difluoroalkylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products:
Substitution: Products include benzyl derivatives with various substituents.
Oxidation: Products include benzyl alcohol and benzoic acid.
Reduction: Products include toluene derivatives.
Scientific Research Applications
1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those requiring difluoroethyl groups for enhanced biological activity.
Materials Science: The compound is utilized in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biochemical pathways.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the difluoroethyl group can influence the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- 1-(Bromomethyl)-3-(1,1-difluoroethyl)benzene
- 1-Bromo-2-(1,1-difluoroethyl)benzene
Comparison: 1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene is unique due to the specific positioning of its substituents on the benzene ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it suitable for distinct applications .
Properties
IUPAC Name |
1-(bromomethyl)-4-(1,1-difluoroethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2/c1-9(11,12)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHSEVUFGUSOOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CBr)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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